1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

LogP lipophilicity positional isomer

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride (CAS 1784054-57-4 for the HCl salt; free base CAS 63009-94-9) is an aromatic amino alcohol belonging to the phenylpropanolamine structural class, with molecular formula C₁₀H₁₆ClNO and molecular weight 201.69 g/mol. The compound features a secondary alcohol at the C2 position of the propanol chain, a methylamino group at C1, and a phenyl substituent at C3, distinguishing it from positional isomers where the hydroxyl group resides at the benzylic C1 position.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
Cat. No. B12000513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)-3-phenylpropan-2-ol hydrochloride
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCNCC(CC1=CC=CC=C1)O.Cl
InChIInChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H
InChIKeyJPEZTNHLFUZVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylamino)-3-phenylpropan-2-ol Hydrochloride: Physicochemical Identity and Class Positioning for Procurement Assessment


1-(Methylamino)-3-phenylpropan-2-ol hydrochloride (CAS 1784054-57-4 for the HCl salt; free base CAS 63009-94-9) is an aromatic amino alcohol belonging to the phenylpropanolamine structural class, with molecular formula C₁₀H₁₆ClNO and molecular weight 201.69 g/mol . The compound features a secondary alcohol at the C2 position of the propanol chain, a methylamino group at C1, and a phenyl substituent at C3, distinguishing it from positional isomers where the hydroxyl group resides at the benzylic C1 position . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base (free base LogP 1.20; PSA 32.26 Ų), making it a versatile research building block and synthetic intermediate within the gamma-amino alcohol scaffold family [1].

Why 1-(Methylamino)-3-phenylpropan-2-ol Hydrochloride Cannot Be Casually Substituted: Regiochemical and Salt-Form Determinants of Selectivity


Within the C₁₀H₁₅NO isomeric space, subtle alteration of hydroxyl position, N-substitution pattern, or salt form yields compounds with measurably divergent physicochemical, pharmacological, and synthetic utility profiles . The target compound uniquely positions the secondary alcohol at C2 (non-benzylic) rather than the C1 benzylic position found in ephedrine-class compounds and 3-(methylamino)-1-phenylpropan-1-ol . This regiochemical arrangement alters hydrogen-bonding geometry, metabolic vulnerability (benzylic alcohols are more readily oxidized), and the spatial relationship between the phenyl ring and the amine pharmacophore [1]. Furthermore, the hydrochloride salt affords predictable aqueous handling characteristics that the free base does not, directly impacting reproducibility in biological assay preparation and synthetic workflow compatibility . These differences are not cosmetic—they translate into quantifiable LogP divergence, altered PSA, and distinct solid-state properties documented below.

Quantitative Evidence Guide: 1-(Methylamino)-3-phenylpropan-2-ol Hydrochloride vs. Structural Analogs


LogP-Driven Lipophilicity Differentiation vs. Positional Isomer 3-(Methylamino)-1-phenylpropan-1-ol

The target compound (free base) exhibits a calculated LogP of 1.20, whereas its positional isomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9, benzylic alcohol) displays an XLogP3-AA value of 1.0 on PubChem, representing a ~0.2 log unit difference [1]. This quantifiable lipophilicity gap reflects the differential hydrogen-bonding capacity of the secondary (C2) versus benzylic (C1) alcohol and predicts measurably distinct passive membrane permeability and organic/aqueous partitioning behavior in biological assay systems .

LogP lipophilicity positional isomer partition coefficient drug-likeness

N-Methylation Impact: LogP Delineation vs. Des-Methyl Analog 1-Amino-3-phenylpropan-2-ol

Comparison of the target compound's free base (LogP 1.20, PSA 32.26 Ų) with its des-methyl analog 1-amino-3-phenylpropan-2-ol (CAS 50411-26-2; LogP 0.63–1.25 depending on stereochemistry and measurement method; PSA 46.25 Ų) reveals that N-methylation increases lipophilicity by approximately 0.57 log units (using the 0.63 value from chemsrc for the racemate) while simultaneously reducing PSA by 13.99 Ų . This combined LogP increase and PSA decrease predicts enhanced passive membrane permeability for the N-methylated target compound per established drug-likeness guidelines (Veber rules: PSA < 140 Ų; optimal CNS permeability: PSA < 60–70 Ų) [1].

N-methylation logP PSA hydrogen bonding SAR

Regiochemical Differentiation: Non-Benzylic (C2) vs. Benzylic (C1) Alcohol Position Dictates Solid-State and Metabolic Properties

A critical structural distinction between the target compound and the ephedrine/pseudoephedrine scaffold (2-(methylamino)-1-phenylpropan-1-ol, CAS 53214-57-6) is the position of the hydroxyl group: C2 secondary alcohol (non-benzylic) vs. C1 benzylic alcohol . This regiochemical difference manifests in divergent solid-state properties: 2-(methylamino)-1-phenylpropan-1-ol exhibits a melting point of 118–118.7°C reflecting strong intermolecular hydrogen bonding involving the benzylic alcohol, while the target compound as the hydrochloride salt is processed from vendors at 95% purity and stored under ambient dry conditions [1]. The non-benzylic alcohol of the target compound is inherently less susceptible to oxidative metabolism (alcohol dehydrogenase/cytochrome P450-mediated oxidation to the corresponding ketone) compared to benzylic alcohol analogs, a property leveraged in the design of metabolically stable gamma-amino alcohol monoamine reuptake inhibitors [2].

regiochemistry benzylic alcohol melting point crystallinity metabolic stability

Hydrochloride Salt-Form Advantage: Aqueous Solubility and Handling Reproducibility vs. Free Base Analogs

The target compound is supplied exclusively as the hydrochloride salt (CAS 1784054-57-4; MW 201.69 g/mol), whereas many closely related analogs such as 2-(methylamino)-3-phenylpropan-1-ol (CAS 91251-73-9) and 1-(dimethylamino)-3-phenylpropan-2-ol (CAS, e.g., 1041016-77-6) are predominantly available as free bases from major suppliers . For amino alcohols of this class, hydrochloride salt formation typically enhances aqueous solubility by orders of magnitude relative to the free base form, a well-established principle in pharmaceutical salt selection [1]. The hydrochloride salt also provides improved solid-state stability, reduced hygroscopicity compared to free bases, and eliminates the need for in situ protonation or pH adjustment when preparing aqueous dosing solutions for in vitro or in vivo assays—directly reducing inter-experiment variability .

hydrochloride salt aqueous solubility free base crystallinity assay preparation

Gamma-Amino Alcohol Scaffold: Position within a Privileged Pharmacophore Class for Monoamine Transporter Modulation

1-(Methylamino)-3-phenylpropan-2-ol belongs to the gamma-amino alcohol structural class explicitly claimed in Mayo Foundation patents (US 2012/0220602 A1) as a core scaffold for monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitors [1]. Within this patent family, the 1,3-relationship between the amine and alcohol functional groups—separated by two carbon atoms—defines the gamma-amino alcohol pharmacophore, distinct from beta-amino alcohol scaffolds such as ephedrine derivatives where the amino and hydroxyl groups are on adjacent carbons [2]. Compounds in this gamma-amino alcohol series, such as PRC200-SS ((1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol), have demonstrated potent triple reuptake inhibition with Kd values of 2.3 nM (SERT), 0.63 nM (NET), and 18 nM (DAT), establishing the class's relevance for CNS drug discovery [3]. The target compound serves as a minimally elaborated building block for this pharmacophore class, offering a starting point for diversification at the C2 position that is not accessible from the more congested ephedrine scaffold .

gamma-amino alcohol monoamine reuptake SNDRI privileged scaffold CNS

PSA Comparison with Phenylpropanolamine: Implications for CNS Permeability Prioritization

The topological polar surface area (TPSA) of the target compound (32.26 Ų) is substantially lower than that of phenylpropanolamine (PPA; 2-amino-1-phenylpropan-1-ol, TPSA 46.30 Ų), representing a 14.04 Ų reduction [1]. In the context of established CNS drug design principles, compounds with PSA values below 60–70 Ų are generally considered to have favorable passive blood-brain barrier permeability, while values below 40 Ų are associated with optimal CNS penetration [2]. Both compounds fall within the CNS-permeable range, but the target compound's lower PSA—attributable to N-methylation reducing hydrogen-bond donor count and the non-benzylic alcohol orientation—projects a quantitatively more favorable CNS permeability profile that may translate into superior brain-to-plasma ratios in vivo .

PSA blood-brain barrier CNS permeability phenylpropanolamine drug design

Optimal Application Scenarios for 1-(Methylamino)-3-phenylpropan-2-ol Hydrochloride Based on Evidence-Driven Differentiation


CNS Drug Discovery: Gamma-Amino Alcohol Scaffold Diversification for Monoamine Reuptake Inhibitor Programs

The target compound's gamma-amino alcohol architecture (1,3-amine-alcohol spacing) places it within the Mayo Foundation patent class of monoamine reuptake inhibitors, where structurally elaborated analogs such as PRC200-SS achieve sub-nanomolar NET affinity (Kd 0.63 nM) and single-digit nanomolar SERT affinity (Kd 2.3 nM) [1]. Its non-benzylic C2 alcohol and available C2 position provide a synthetic handle for introducing aryl, heteroaryl, or alkyl substituents that is mechanistically distinct from the congested beta-amino alcohol scaffold of ephedrine derivatives . The lower LogP (1.20 vs. 1.72 for ephedrine-class compounds) and reduced PSA (32.26 Ų) further support CNS penetration potential in lead optimization cascades .

Assay-Readiness: Pre-Weighed Hydrochloride Salt for Reproducible In Vitro Pharmacology

The hydrochloride salt form (MW 201.69 g/mol; 95% purity specification) eliminates the need for researchers to perform in situ salt formation or pH adjustment prior to biological assay preparation, directly improving inter-experimental reproducibility versus free base analogs [1]. The predictable aqueous solubility of the hydrochloride salt—a class-level property of amine hydrochlorides—enables consistent stock solution preparation for transporter inhibition assays, receptor binding studies, and cellular uptake experiments without the variability introduced by free base dissolution protocols .

Metabolic Stability-Focused SAR: Non-Benzylic Alcohol as an Inherent Stability Motif

For structure-activity relationship campaigns where alcohol oxidation represents a primary metabolic liability, the target compound's secondary C2 alcohol (non-benzylic) provides an inherent stability advantage over the benzylic C1 alcohols found in 3-(methylamino)-1-phenylpropan-1-ol and ephedrine-type scaffolds [1]. This feature allows medicinal chemists to assess the pharmacological contribution of the alcohol moiety without the confounding factor of rapid benzylic oxidation—a consideration explicitly addressed in Mayo Foundation patent filings for metabolically stable gamma-amino alcohol reuptake inhibitors .

Chiral Building Block Procurement: Single-Enantiomer Synthesis from Achiral Starting Materials

The target compound contains a single chiral center at C2 (the secondary alcohol carbon), compared to the two chiral centers present in ephedrine/pseudoephedrine scaffolds, simplifying stereochemical control during synthesis [1]. Synthesis from acetophenone, paraformaldehyde, and monomethylamine hydrochloride under Raney nickel-catalyzed reductive conditions provides an accessible route to the racemate, with established enantioselective methodologies available for accessing either enantiomer as needed for stereospecific SAR exploration .

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